Home > Products > Screening Compounds P69800 > 6-(Difluoromethyl)quinoxaline
6-(Difluoromethyl)quinoxaline -

6-(Difluoromethyl)quinoxaline

Catalog Number: EVT-13832587
CAS Number:
Molecular Formula: C9H6F2N2
Molecular Weight: 180.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be classified under heterocyclic compounds due to its nitrogen-containing structure. Quinoxalines are known for their diverse biological activities, making them significant in the development of pharmaceuticals. The specific structure of 6-(difluoromethyl)quinoxaline includes a difluoromethyl group attached to the sixth position of the quinoxaline ring, which influences its reactivity and potential applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(difluoromethyl)quinoxaline can be achieved through several methods, primarily involving the introduction of the difluoromethyl group into a quinoxaline precursor. One common approach is via the reaction of quinoxaline derivatives with difluoromethylating agents such as difluoromethyl sulfonium salts or other fluorinated reagents.

  • General Reaction Scheme:
    • Starting Material: Quinoxaline
    • Reagent: Difluoromethylating agent (e.g., difluoromethyl sulfonium salt)
    • Conditions: Typically performed under anhydrous conditions, often in a solvent like dimethylformamide or acetonitrile, at elevated temperatures.

This method allows for selective substitution at the desired position on the quinoxaline ring, yielding high purity and yield of the product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6-(difluoromethyl)quinoxaline is C9H6F2N2C_9H_6F_2N_2. Its structure can be depicted as follows:

  • Quinoxaline Core: A bicyclic structure consisting of a benzene ring fused to a pyrazine ring.
  • Difluoromethyl Group: A carbon atom bonded to two fluorine atoms and attached to the sixth position of the quinoxaline.

Key Structural Data:

  • Molecular Weight: Approximately 188.15 g/mol
  • Canonical SMILES: C1=CC2=NC(=CN=C2C=C1C(F)(F)F)
  • Chemical Properties: The presence of fluorine atoms significantly affects the electronic properties and stability of the compound.
Chemical Reactions Analysis

Reactions and Technical Details

6-(Difluoromethyl)quinoxaline can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  • Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic attack, leading to substitution reactions that can introduce other functional groups.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoxaline allows for electrophilic substitutions, which can modify the ring structure further.

These reactions are typically conducted under controlled conditions to optimize yields and minimize side products.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(difluoromethyl)quinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that quinoxaline derivatives can act as inhibitors or modulators in various biochemical pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(difluoromethyl)quinoxaline include:

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Exact melting point data may vary but is generally reported around 100°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetone but insoluble in water.

Chemical Properties:

  • Stability: The compound is relatively stable under normal conditions but may decompose under strong acidic or basic environments.
  • Reactivity: Exhibits typical reactivity associated with halogenated compounds, including susceptibility to nucleophilic attack.
Applications

Scientific Uses

6-(Difluoromethyl)quinoxaline has potential applications in several scientific domains:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceutical agents targeting various diseases.
  • Pharmacology: Investigated for its potential role in modulating biological pathways related to cancer and infectious diseases.
  • Material Science: Explored for use in developing advanced materials due to its unique electronic properties imparted by the fluorinated group.
Introduction to Quinoxaline Derivatives in Drug Discovery

Historical Context and Pharmacological Significance of Quinoxaline Scaffolds

Quinoxaline, a bicyclic heterocycle formed by the fusion of benzene and pyrazine rings, has evolved into a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile. The intrinsic electronic properties of this nucleus facilitate diverse non-covalent interactions with biological targets, enabling broad therapeutic applications. Historically, natural products containing quinoxaline motifs, such as echinomycin and triostin A, demonstrated potent antibiotic and antitumor activities by functioning as DNA bis-intercalators [1]. These compounds established the pharmacophoric importance of the quinoxaline core, inspiring systematic exploration of synthetic derivatives [2].

Modern synthetic advances—including multicomponent reactions, green chemistry protocols, and catalytic methodologies—have exponentially expanded the accessible chemical space of quinoxaline derivatives [1]. Over 2010–2020, researchers developed numerous quinoxaline analogues targeting diverse disease pathways:

  • Anticancer agents: Compounds such as XK469 (topoisomerase IIβ inhibitor) and quinomycin derivatives exhibit selective cytotoxicity against solid tumors and leukemia cells [2].
  • Antimicrobials: Dioxidine and quinoxidine (2,3-bis-hydroxymethyl/methyl quinoxaline 1,4-dioxides) serve as broad-spectrum antibacterial agents [3].
  • Antidiabetics: Brimonidine (quinoxaline-derived α2-adrenergic agonist) is clinically used for glaucoma management, highlighting CNS applicability [7].

Table 1: Clinically Explored Quinoxaline Derivatives

CompoundTherapeutic AreaBiological TargetDevelopment Status
EchinomycinOncologyDNA bis-intercalationPreclinical
BrimonidineOphthalmology/Neuroprotectionα2-Adrenergic receptorsMarketed
XK469OncologyTopoisomerase IIβPhase I Clinical Trial
ClofazimineTuberculosisMembrane disruptionMarketed
DioxidineAnti-infectivesDNA synthesis inhibitionMarketed (Russia)

The scaffold’s adaptability is further evidenced by sulfaquinoxaline—a veterinary antimicrobial combining quinoxaline with sulfonamide pharmacophores [7]. This molecular hybridization strategy enhances bioactivity breadth, leveraging synergistic interactions between distinct functional groups.

Role of Fluorinated Moieties in Bioactive Molecule Design

Fluorine incorporation into bioactive molecules has become a cornerstone of modern medicinal chemistry, with fluorinated groups serving as strategic bioisosteres to modulate pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, exhibits unique advantages:

  • Hydrogen-bond donation: CF₂H possesses significant hydrogen-bond acidity ([A] = 0.10–0.12), comparable to phenolic OH groups, enabling strong interactions with enzyme active sites [6]. This property enhances target binding affinity and selectivity.
  • Lipophilicity modulation: CF₂H substitution typically increases logP values by 0.5–1.0 unit compared to non-fluorinated analogs, improving membrane permeability without excessive hydrophobicity [8].
  • Metabolic stability: The C–F bonds resist oxidative metabolism, reducing susceptibility to cytochrome P450-mediated deactivation and prolonging half-life in vivo [6].

Table 2: Physicochemical Properties of Fluorinated Bioisosteres

GroupHydrogen-Bond Acidity (A)Lipophilicity (logP)ElectronegativityMetabolic Stability
CF₂H0.10–0.12↑↑↑ (Moderate increase)ModerateHigh
CF₃<0.01↑↑↑↑ (Large increase)HighVery high
CH₃<0.01BaselineLowLow
OH0.15–0.20↓↓↓ (Decrease)ModerateLow

These characteristics make CF₂H an ideal replacement for labile functionalities like alcohols, thiols, and amines. Over 20 FDA-approved drugs now incorporate CF₂H, including the antimalarial tafenoquine and the JAK inhibitor upadacitinib [8]. In heterocyclic systems, fluorination at strategic positions often amplifies bioactivity—for instance, fluorinated quinoxaline 1,4-dioxides show enhanced antitubercular potency due to improved membrane penetration and target affinity [3] [10].

Rationale for 6-(Difluoromethyl)quinoxaline as a Target in Medicinal Chemistry

The strategic fusion of the quinoxaline scaffold with a difluoromethyl group at the C6 position creates a multifunctional pharmacophore with enhanced drug-like properties. This structural motif leverages synergistic effects from both components:

  • Electronic modulation: The electron-withdrawing CF₂H group at C6 polarizes the quinoxaline ring, enhancing π-stacking interactions with aromatic residues in enzyme binding pockets. This positioning is sterically favorable compared to C2/C3-substituted derivatives [4].
  • Metabolic optimization: Unlike traditional quinoxaline 1,4-dioxides (prone to mutagenicity and phototoxicity), the non-N-oxidized 6-(difluoromethyl)quinoxaline avoids redox-activated toxicity while maintaining metabolic stability through C–F bond inertia [3] [8].
  • Synthetic accessibility: Modern photoredox catalysis enables direct C–H difluoromethylation of quinoxalin-2-ones, facilitating late-stage diversification. S-(Difluoromethyl)sulfonium salts serve as efficient CF₂H radical sources under visible light irradiation [8].

Table 3: Synthetic Approaches to 6-(Difluoromethyl)quinoxaline Derivatives

MethodConditionsYield RangeFunctional Group Tolerance
Photoredox difluoromethylationRu/Ir photocatalysts, S-(CF₂H)SO₄⁺ salts, blue LED35–82%Halogens, esters, alkyl groups
Beirut reactionBenzofuroxan + Enolates, base catalysis40–75%Limited for acid-sensitive groups
Condensationo-Phenylenediamine + CF₂H-containing dicarbonyls50–90%Broad

The C6 position offers spatial advantages for drug-receptor interactions. Molecular modeling studies indicate that 6-substituents project into hydrophobic subpockets of kinase ATP-binding sites and bacterial gyrase interfaces [2] [10]. This spatial compatibility is exploited in clinical candidates like AG1295 (tyrosine kinase inhibitor with quinoxaline core) and experimental anti-TB compounds [2].

Hybrid molecules incorporating 6-(difluoromethyl)quinoxaline and auxiliary pharmacophores (e.g., sulfonamides, thiazoles) demonstrate enhanced multi-target engagement. For instance, chloroquinoxaline sulfonamide inhibits both topoisomerase II and carbonic anhydrase IX, validating the scaffold’s adaptability for polypharmacology [7]. Current research focuses on optimizing these hybrids for selective tissue distribution and reduced off-target effects, positioning 6-(difluoromethyl)quinoxaline as a next-generation scaffold for challenging therapeutic targets.

Properties

Product Name

6-(Difluoromethyl)quinoxaline

IUPAC Name

6-(difluoromethyl)quinoxaline

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5,9H

InChI Key

JQJASAYMQOQKJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.